Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)-
CAS No.: 20503-89-3
Cat. No.: VC18505689
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20503-89-3 |
---|---|
Molecular Formula | C22H23N3O3 |
Molecular Weight | 377.4 g/mol |
IUPAC Name | ethyl 4-(4,5-diphenyl-1,3-oxazol-2-yl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C22H23N3O3/c1-2-27-22(26)25-15-13-24(14-16-25)21-23-19(17-9-5-3-6-10-17)20(28-21)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
Standard InChI Key | ZJYIVGNBYBGBFS-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)N1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituents
The compound features a central oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. At positions 4 and 5, the oxazole is substituted with phenyl groups, while position 2 is occupied by a 4-ethoxycarbonyl-piperazine group. This piperazine substituent introduces a tertiary amine functionality and an ethyl ester group, enhancing the molecule's polarity and potential for hydrogen bonding .
Molecular Identifiers and Descriptors
Key identifiers include:
The SMILES string confirms the ethoxycarbonyl group (-OCO₂Et) attached to the piperazine ring, which is further linked to the oxazole core .
Comparison with Related Structures
A structurally analogous compound, 4,5-diphenyl-2-(1-piperazinyl)oxazole (CID: 88576), lacks the ethoxycarbonyl group, resulting in a simpler molecular formula (C₁₉H₁₉N₃O) and reduced molecular weight (305.4 g/mol) . This difference significantly alters physicochemical properties, such as solubility and reactivity, underscoring the role of the ethoxycarbonyl group in modulating the compound’s behavior .
Synthetic Pathways and Methodologies
Cyclization of O-Acylamidoximes
Another route involves the cyclization of O-acylamidoxime precursors. This method, commonly used for oxazole synthesis, entails reacting amidoximes with activated carboxylic acids under dehydrating conditions . For instance, coupling the piperazine-ethoxycarbonyl chloride with a preformed 4,5-diphenyloxazole-2-amidoxime intermediate could yield the target compound .
Physicochemical Properties
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 306.16008 | 173.9 |
[M+Na]⁺ | 328.14202 | 189.5 |
These values suggest moderate polarity, consistent with the presence of the piperazine group .
Solubility and Stability
The ethoxycarbonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the phenyl groups contribute to lipophilicity. Stability under acidic or basic conditions remains uncharacterized but can be inferred from analogous oxazoles, which are generally stable at neutral pH .
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